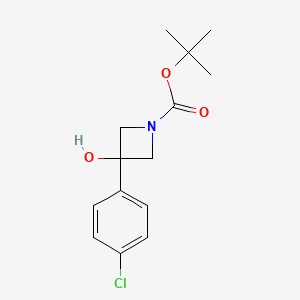![molecular formula C19H26N2 B11842976 (3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine CAS No. 820982-68-1](/img/structure/B11842976.png)
(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with an isobutyl group and a naphthalen-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using isobutyl bromide and a strong base like sodium hydride.
Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be attached through a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride and the pyrrolidine intermediate.
Industrial Production Methods
Industrial production of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthalen-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Naphthalen-1-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of naphthalen-1-ylmethyl ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of antidepressants and other central nervous system (CNS) active compounds.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical studies to understand the interactions of small molecules with biological macromolecules.
Mécanisme D'action
The mechanism of action of (S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the CNS. It is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine by binding to their respective receptors or transporters . This modulation can lead to changes in mood and behavior, making it a potential candidate for antidepressant therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-boronic acid: Used in the synthesis of various organic compounds.
2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide: Another compound with a naphthalene moiety.
Uniqueness
(S)-N-Isobutyl-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological and chemical properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds.
Propriétés
Numéro CAS |
820982-68-1 |
|---|---|
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(3S)-N-(2-methylpropyl)-N-(naphthalen-1-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C19H26N2/c1-15(2)13-21(18-10-11-20-12-18)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15,18,20H,10-14H2,1-2H3/t18-/m0/s1 |
Clé InChI |
MMJCYIFQHKNMHX-SFHVURJKSA-N |
SMILES isomérique |
CC(C)CN(CC1=CC=CC2=CC=CC=C21)[C@H]3CCNC3 |
SMILES canonique |
CC(C)CN(CC1=CC=CC2=CC=CC=C21)C3CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



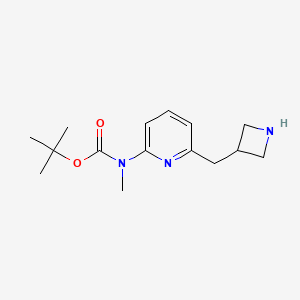
![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)
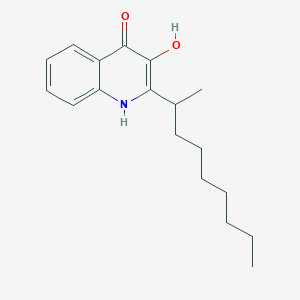
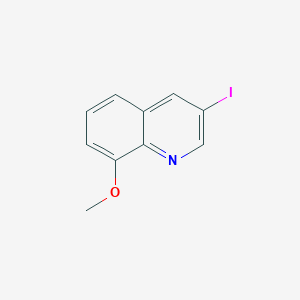
![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)


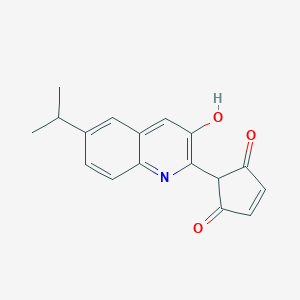
![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)
![(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol](/img/structure/B11842941.png)

![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
